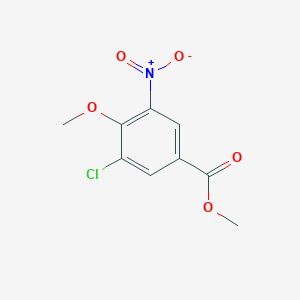
Methyl 3-chloro-4-methoxy-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-4-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO5. It is a derivative of benzoic acid and is characterized by the presence of chloro, methoxy, and nitro functional groups. This compound is used in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-4-methoxy-5-nitrobenzoate can be synthesized starting from 3-chloro-4-methoxy-5-nitrobenzoic acid. The esterification of this acid with methanol in the presence of an acid catalyst, such as sulfuric acid, yields the desired methyl ester . The reaction typically requires refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: Methyl 3-chloro-4-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 3-chloro-4-methoxy-5-aminobenzoate.
Hydrolysis: 3-chloro-4-methoxy-5-nitrobenzoic acid.
科学的研究の応用
Methyl 3-chloro-4-methoxy-5-nitrobenzoate is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of methyl 3-chloro-4-methoxy-5-nitrobenzoate depends on its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chloro group can be involved in nucleophilic substitution reactions. These functional groups allow the compound to interact with various molecular targets and pathways, making it useful in different chemical and biological contexts.
類似化合物との比較
- Methyl 4-chloro-3-methoxy-5-nitrobenzoate
- Methyl 3-chloro-5-methoxy-4-nitrobenzoate
- Methyl 3,4,5-trimethoxybenzoate
Comparison: Methyl 3-chloro-4-methoxy-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it suitable for specific research and industrial purposes .
特性
分子式 |
C9H8ClNO5 |
|---|---|
分子量 |
245.61 g/mol |
IUPAC名 |
methyl 3-chloro-4-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3 |
InChIキー |
QXXWNSCAKZQLRB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Cl)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)

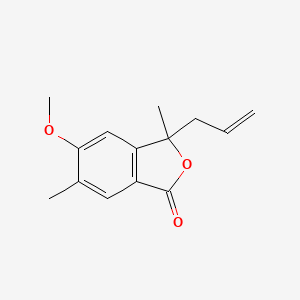
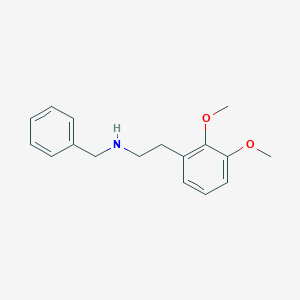
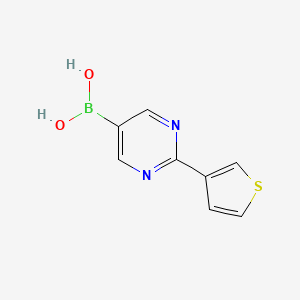
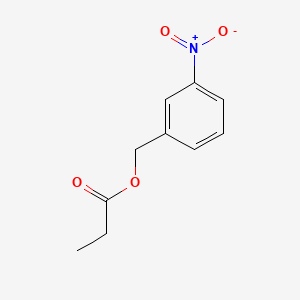
![O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-allothreonine](/img/structure/B14069669.png)
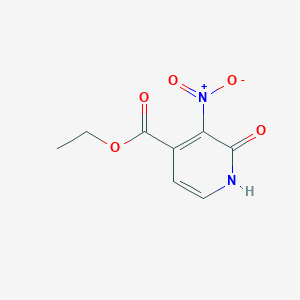
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)

![2-[2-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]acetic acid](/img/structure/B14069704.png)


![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
